1-Oxaspiro[4.4]nonan-2-one
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Overview
Description
1-Oxaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound has been reported in a study where a fac-Ir (ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes was performed . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. One such reaction is the visible-light-induced intermolecular dearomative cyclization of furans . This reaction affords substituted spirolactones in yields of 19-91% via a 5-exo-dig radical cyclization under visible light .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of the compound is 140.18 .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Functionalized Derivatives : 1-Oxaspiro[4.4]nonan-2-one has been utilized in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
- Stereochemical Analysis : Investigations into the diastereoselectivities of ketones related to this compound have provided insights into steric effects and selectivities in chemical reactions (Yadav & Sriramurthy, 2001).
- Anisatin Model Synthesis : Studies involving the synthesis of anisatin models have used 2-oxaspiro[3.5]nonane derivatives, demonstrating the compound's utility in modeling complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).
- Spiroaminal Synthesis : The synthesis of spiroaminals, which includes this compound derivatives, has been explored due to their presence in natural and synthetic products with significant biological activities (Sinibaldi & Canet, 2008).
Biological and Medicinal Chemistry Applications
- Bispiroheterocyclic Synthesis : The synthesis of bispiroheterocyclic systems, involving this compound, has been researched for their potential antimicrobial properties (Al-Ahmadi, 1996).
- Inhibitor Development : Novel oxaspiro[4.4]nonane scaffolds have been synthesized for the discovery of potent inhibitors in biomedical research, demonstrating the compound's potential in drug discovery (Ott et al., 2008).
Chemical Process and Synthesis Applications
- Carbohydrate-Derived Skeletons : Research on the synthesis of carbohydrate-derived 1-oxaspiro[4.4]nonane skeletons has shown the versatility of this compound in constructing spironucleosides, which are important in medicinal chemistry (Maity, Achari, Drew, & Mandal, 2010).
- Total Synthesis Applications : The compound has been used in the total synthesis of complex molecules like spirocyclic ethers, showcasing its utility in advanced organic synthesis (Young, Jung, & Cheng, 2000).
Safety and Hazards
properties
IUPAC Name |
1-oxaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMNDINHUZJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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